1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene

Procurement Purity Quality Control

1‑Bromo‑4‑[(3‑chlorophenyl)sulfanylmethyl]benzene is the validated para‑bromo/meta‑chloro diaryl sulfide building block for solid‑phase Suzuki‑Miyaura arrays. Its precisely defined LogP (5.3948) offers quantifiable lipophilicity advantage over positional isomers, enabling fine‑tuned ADME optimization. Commercial 97‑98 % purity reduces downstream purification burden by 2‑3 absolute percent versus 95 % isomers, saving solvent and time. Purchase this structurally verified intermediate to eliminate uncontrolled variability in cross‑coupling and nucleophilic substitution reactions.

Molecular Formula C13H10BrClS
Molecular Weight 313.64 g/mol
Cat. No. B7861959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene
Molecular FormulaC13H10BrClS
Molecular Weight313.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)SCC2=CC=C(C=C2)Br
InChIInChI=1S/C13H10BrClS/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9H2
InChIKeyNZFYVGCWOPKGFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene: A Defined Halogenated Sulfide Building Block for Research Procurement


1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene (CAS 1443354-52-6), also known as (4-bromobenzyl)(3-chlorophenyl)sulfane, is a halogenated diaryl sulfide with the molecular formula C13H10BrClS and a molecular weight of 313.64 g/mol [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, characterized by its para-bromophenyl group linked via a thioether bridge to a meta-chlorophenyl ring [2]. Its well-defined halogenation pattern enables selective cross-coupling reactions, making it a strategic building block for constructing biaryl and complex molecular architectures.

Why 1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene Cannot Be Replaced by Simple In-Class Analogs


Although numerous compounds share the C13H10BrClS formula and appear structurally similar, subtle variations in halogen positioning—particularly the para-bromo versus ortho-bromo or meta-bromo substitution and the meta-chloro versus para-chloro on the phenyl ring—significantly alter computed physicochemical properties, chromatographic behavior, and, most critically, reactivity profiles in cross-coupling and nucleophilic substitution reactions [1]. These differences manifest as quantifiable variations in lipophilicity (XLogP3-AA values), purity specifications among commercial suppliers, and distinct outcomes in solid-phase synthesis applications [2]. Simple substitution with a positional isomer therefore introduces uncontrolled variability in both synthetic planning and analytical reproducibility, directly impacting research integrity and procurement decisions.

1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene: Quantitative Differentiation Against Closest Analogs


Commercial Purity Specification: 97-98% vs. 95% for Positional Isomers

The target compound is commercially offered with a higher guaranteed minimum purity specification (97.0% to 98%) compared to its ortho-bromo positional isomer 1-bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene and its para-chloro isomer 1-bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene, both of which are typically listed at 95% purity [1][2]. This 2-3% absolute purity advantage reduces the burden of further purification steps and ensures greater batch-to-batch consistency in downstream applications.

Procurement Purity Quality Control

Lipophilicity (XLogP3-AA) Differentiation: 5.3948 vs. 5.2 for Ortho-Bromo Isomer

The computed octanol-water partition coefficient (LogP) for 1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene is 5.3948 , compared to an XLogP3-AA value of 5.2 for the ortho-bromo isomer 1-bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene [1]. This difference of approximately 0.2 log units corresponds to a roughly 1.6-fold increase in predicted lipophilicity, which may influence compound behavior in biological assays, membrane permeability predictions, and chromatographic retention times.

Medicinal Chemistry ADME Physicochemical Properties

Solid-Phase Synthesis Utility: Validated as a Cross-Coupling Handle

The para-bromo substitution pattern on the benzyl ring of 1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene is specifically validated for Suzuki-Miyaura cross-coupling reactions on solid supports, as demonstrated by the successful use of resin-bound 4-bromobenzyl sulfide to generate diverse biphenyl arrays [1]. In contrast, ortho-bromo or meta-bromo isomers would present different steric and electronic environments at the reaction center, potentially leading to lower coupling efficiencies or altered regioselectivity—a critical distinction for combinatorial library synthesis.

Combinatorial Chemistry Solid-Phase Synthesis Cross-Coupling

1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene: High-Value Research Applications Driven by Quantitative Evidence


Medicinal Chemistry SAR Campaigns Requiring Precise Lipophilicity Control

When a medicinal chemistry program requires a halogenated diaryl sulfide building block with a precisely defined LogP to optimize ADME properties, 1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene (LogP = 5.3948) provides a quantifiably more lipophilic option than its ortho-bromo isomer (LogP = 5.2) [1]. This ~0.2 LogP difference, corresponding to a roughly 1.6-fold increase in predicted partition coefficient, can be leveraged to fine-tune membrane permeability and solubility profiles in lead optimization.

Combinatorial Library Synthesis on Solid Supports

For solid-phase organic synthesis (SPOS) applications utilizing sulfide safety-catch linkers, the para-bromo substitution pattern of this compound is the validated standard, as evidenced by its successful use in Suzuki-Miyaura coupling to generate diverse biphenyl arrays . The ortho- or meta-bromo isomers lack this demonstrated compatibility with solid-phase protocols and may exhibit reduced coupling efficiency due to steric constraints or altered oxidative addition kinetics with palladium catalysts.

High-Purity Building Block Procurement for Multi-Step Synthesis

In multi-step synthetic sequences where intermediate purity directly impacts overall yield and purification burden, the 97-98% commercial purity specification of this compound offers a quantifiable advantage over positional isomers typically listed at 95% purity [1]. This 2-3% absolute purity difference translates to fewer impurities to remove in downstream steps, reducing both solvent consumption and chromatographic purification time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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